3,3'-Thiodipropionic acid
Overview
Description
3,3’-Thiodipropionic acid is an organic compound with the molecular formula C6H10O4S. It is a white crystalline solid known for its antioxidant properties. This compound is often used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.
Mechanism of Action
Target of Action
3,3’-Thiodipropionic acid (TDP) is an organic disulfide It’s known that tdp can be used as a ligand for the synthesis of cadmium and zinc coordination polymers with luminescent properties .
Mode of Action
It’s known that TDP can form monolayers on a polycrystalline gold electrode through a self-assembly procedure . This suggests that TDP may interact with its targets through a similar mechanism, forming complexes or assemblies that can influence cellular processes.
Biochemical Pathways
TDP is utilized by certain bacteria, such as Variovorax paradoxus strain TBEA6, as the only source of carbon and energy . It cleaves TDP to 3-mercaptopropionate (3MP), which is a direct precursor for polythioester synthesis . This suggests that TDP is involved in the sulfur metabolism pathway in these organisms.
Pharmacokinetics
One study found that rats excreted an average of 557 mg of TDPA per rat per day in the urine , suggesting that TDP or its metabolites can be excreted via the urinary system.
Result of Action
It’s known that tdp can be used as a precursor for the microbial production of polythioesters (ptes), a class of biologically persistent biopolymers containing sulfur in the backbone . This suggests that TDP may have a role in the production of these biopolymers.
Action Environment
The action of TDP can be influenced by environmental factors. For instance, the bacterium Variovorax paradoxus strain TBEA6 can utilize TDP as the only source of carbon and energy . This suggests that the presence of TDP in the environment can influence the growth and metabolism of these bacteria.
Biochemical Analysis
Biochemical Properties
3,3’-Thiodipropionic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins. For instance, it has been found that the bacterium Variovorax paradoxus TBEA6 strain can use 3,3’-Thiodipropionic acid as a single source of carbon and energy .
Cellular Effects
It is known that it can be used by certain bacteria as a source of carbon and energy .
Molecular Mechanism
It is believed that it may interact with certain enzymes and proteins within the cell .
Temporal Effects in Laboratory Settings
It is known that it is stable under ordinary conditions .
Dosage Effects in Animal Models
It is known that it is not irritating to animal skin or eyes and it is not a sensitizer .
Metabolic Pathways
3,3’-Thiodipropionic acid is involved in certain metabolic pathways. For instance, it has been found that the bacterium Variovorax paradoxus TBEA6 strain can metabolize 3,3’-Thiodipropionic acid .
Transport and Distribution
3,3’-Thiodipropionic acid is transported and distributed within cells and tissues. It is believed that it is transported through the tripartite tricarboxylate transport (TTT) or the TRAP transport system .
Subcellular Localization
It is known that it can be used by certain bacteria as a source of carbon and energy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Thiodipropionic acid can be synthesized through the hydrolysis of 3,3’-thiodipropionitrile. This process involves adding 3,3’-thiodipropionitrile to an aqueous solution of a mineral acid, such as hydrochloric acid or sulfuric acid, under controlled conditions to prevent runaway reactions . The reaction is typically carried out at temperatures between 70 to 80°C to ensure high yield and prevent rapid heat generation .
Industrial Production Methods: In industrial settings, the production of 3,3’-thiodipropionic acid involves similar hydrolysis processes but on a larger scale. The reaction conditions are carefully monitored to maintain the concentration of 3,3’-thiodipropionitrile at or below 5% to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Thiodipropionic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Reduction: The compound can be reduced to form 3-mercaptopropionate, which is a precursor for polythioester synthesis.
Esterification: Using acid catalysts like hydrochloric acid or sulfuric acid, 3,3’-thiodipropionic acid can react with alcohols to form esters.
Major Products:
Oxidation: Dimer radical cations and other oxidized derivatives.
Reduction: 3-Mercaptopropionate.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
3,3’-Thiodipropionic acid is widely used in scientific research due to its antioxidant properties. It is employed in:
Comparison with Similar Compounds
- 3,3’-Dithiodipropionic acid
- 2,2’-Thiodiacetic acid
- 4,4’-Dithiodibutyric acid
- 3-Mercaptopropionic acid
Comparison: 3,3’-Thiodipropionic acid is unique due to its dual carboxyl groups and sulfur linkage, which provide multiple reactive sites for antioxidant activity. Compared to 3,3’-dithiodipropionic acid, which has a similar structure but with an additional sulfur atom, 3,3’-thiodipropionic acid offers a balance between stability and reactivity . Its ability to chelate metal ions and prevent oxidative degradation makes it particularly valuable in industrial applications .
Properties
IUPAC Name |
3-(2-carboxyethylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJQKYXPKWQWNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044200 | |
Record name | 3,3'-Thiodipropionic acid | |
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Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] Lustrous pearlescent solid; [CHEMINFO] White powder with a stench; [Alfa Aesar MSDS], Solid | |
Record name | Propanoic acid, 3,3'-thiobis- | |
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Record name | Thiodipropionic acid | |
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Record name | 3,3'-Thiobispropanoic acid | |
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Solubility |
FREELY SOL IN HOT WATER, ALC, ACETONE; 1 G DISSOLVES IN 26.9 ML WATER @ 26 °C, 37.2 mg/mL at 26 °C | |
Record name | THIODIPROPIONIC ACID | |
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Record name | 3,3'-Thiobispropanoic acid | |
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Vapor Pressure |
0.0000143 [mmHg] | |
Record name | Thiodipropionic acid | |
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Color/Form |
NACREOUS LEAFLETS FROM HOT WATER | |
CAS No. |
111-17-1 | |
Record name | Thiodipropionic acid | |
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Record name | Thiodipropionic acid | |
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Record name | 3,3'-Thiodipropionic acid | |
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Record name | Propanoic acid, 3,3'-thiobis- | |
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Record name | 3,3'-Thiodipropionic acid | |
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Record name | 3,3'-thiodi(propionic acid) | |
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Record name | THIODIPROPIONIC ACID | |
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Record name | THIODIPROPIONIC ACID | |
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Record name | 3,3'-Thiobispropanoic acid | |
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URL | http://www.hmdb.ca/metabolites/HMDB0031162 | |
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Melting Point |
134 °C | |
Record name | THIODIPROPIONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/858 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3,3'-Thiobispropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,3'-Thiodipropionic acid?
A1: The molecular formula of TDP is C6H10O4S, and its molecular weight is 178.21 g/mol.
Q2: What spectroscopic data is available to characterize TDP?
A2: Numerous studies have employed various spectroscopic techniques to characterize TDP and its derivatives. These include:* FTIR spectroscopy: Provides information on functional groups and bonding patterns. []* NMR spectroscopy (1H and 13C): Reveals structural details and confirms the chemical structure of TDP and its polymers. [, , , , , ]* UV-Vis spectroscopy: Used to monitor the formation of gold nanoparticles using TDP as a stabilizer. []* Raman spectroscopy: Complements FTIR data and has been used to study the vibrational modes of TDP and its salts. []* GC-MS: Used to identify and analyze low-molecular-weight reaction intermediates during the synthesis of TDP-based polymers. [, ]
Q3: What is the role of TDP in enhancing the stability of materials?
A3: TDP and its diesters have been investigated as stabilizers for poly-α-olefin compositions, improving their resistance to thermal degradation. []
Q4: How does TDP contribute to the properties of organic coatings?
A4: Magnesium salts of TDP, such as magnesium thiodipropionate (MgTDPA) and magnesium acetate thiodipropionate (MgAcTDPA), exhibit dual functionality in organic coatings. They act as corrosion inhibitors for galvanized steel and accelerate the curing of epoxy resins and benzoxazines. []
Q5: How is TDP employed in lipase-catalyzed reactions?
A5: TDP is a valuable substrate in lipase-catalyzed esterification and transesterification reactions. It can be used to synthesize medium- and long-chain dialkyl 3,3'-thiodipropionate antioxidants by reacting it with the corresponding medium- or long-chain 1-alkanols. [] This enzymatic approach offers a sustainable alternative to traditional chemical synthesis.
Q6: What is the role of TDP in polythioester synthesis?
A6: TDP serves as a precursor substrate for the microbial production of polythioesters (PTEs), a class of biodegradable polymers with sulfur in the backbone. []
Q7: How is computational chemistry used to study TDP and related compounds?
A7: Density functional theory (DFT), semiempirical methods, and molecular mechanics have been employed to gain structural information on sulfuranyl radicals derived from TDP and related compounds. These simulations help understand the formation and stability of these reactive intermediates, shedding light on their role in chemical and biological processes. []
Q8: How does TDP interact with bacteria?
A8: Certain bacterial species utilize TDP as their sole carbon and energy source. They possess metabolic pathways for TDP degradation, involving enzymes like cysteine dioxygenase homologues and acyl-CoA transferases. [, , ]
Q9: What is the role of TDP in polythioester biosynthesis?
A9: The bacterium Ralstonia eutropha H16 can synthesize poly(3HB-co-3MP), a copolymer of 3-hydroxybutyrate and 3-mercaptopropionate, using TDP as a carbon source. This finding highlights the potential of exploiting bacterial metabolic pathways for producing novel biopolymers. [, ]
Q10: How does TDP contribute to the understanding of Flavin-dependent oxidoreductases?
A10: Studies on the bacterium Variovorax paradoxus TBEA6, which utilizes TDP as a carbon source, have provided insights into the function of flavin-dependent oxidoreductases. While initially thought to be involved in the initial cleavage of TDP, further research revealed its role as a D-2-hydroxy acid specific dehydrogenase. []
Q11: What is the significance of cysteine dioxygenases in TDP metabolism?
A11: Cysteine dioxygenase homologues play a crucial role in the catabolism of TDP. They catalyze the oxygenation of 3-mercaptopropionate, a key intermediate in TDP degradation, to 3-sulfinopropionate. [] Further research on these enzymes could lead to the development of engineered pathways for enhanced polythioester production.
Q12: What are the applications of TDP in analytical chemistry?
A12: TDP has been explored for its application in electrochemical sensing. Self-assembled monolayers incorporating TDP on gold electrodes demonstrate selective detection capabilities for copper and silver ions, even in the presence of proteins. []
Q13: What are other potential applications of TDP?
A13: * Antioxidant: TDP is recognized as a potential antioxidant in food applications. [, ]* Metal complex formation: TDP acts as a ligand in various metal complexes, influencing their structure and properties. [, , , , ]* Photoinduced electron transfer reactions: TDP derivatives, along with 4-carboxybenzophenone, act as a photoinitiating system for free-radical polymerization. []
Q14: What is known about the safety profile of TDP?
A14: While TDP is generally considered non-toxic, further studies are needed to comprehensively assess its safety profile, including potential long-term effects. []
Q15: What is the environmental impact of TDP?
A15: Given its use in various applications, it is crucial to understand the environmental fate and potential ecotoxicological effects of TDP. Research on its biodegradability and strategies for mitigating negative impacts is essential. [, ]
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